molecular formula C18H16F3NO3 B11234733 8-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide CAS No. 1147199-73-2

8-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11234733
CAS No.: 1147199-73-2
M. Wt: 351.3 g/mol
InChI Key: NDQONEKZVFZVBV-UHFFFAOYSA-N
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Description

8-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a benzodioxepine derivative characterized by a seven-membered 1,5-dioxepine ring fused to a benzene core. The molecule features a carboxamide group at position 7, substituted with a 3-(trifluoromethyl)phenyl moiety, and a methyl group at position 6.

Properties

CAS No.

1147199-73-2

Molecular Formula

C18H16F3NO3

Molecular Weight

351.3 g/mol

IUPAC Name

8-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C18H16F3NO3/c1-11-8-15-16(25-7-3-6-24-15)10-14(11)17(23)22-13-5-2-4-12(9-13)18(19,20)21/h2,4-5,8-10H,3,6-7H2,1H3,(H,22,23)

InChI Key

NDQONEKZVFZVBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)NC3=CC=CC(=C3)C(F)(F)F)OCCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

For industrial production, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

8-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions are usually carried out under controlled conditions to ensure high selectivity and yield. For example, oxidation reactions are often performed in acidic or basic media, while reduction reactions are typically conducted in anhydrous solvents to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Key Analogs :

  • N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide (): Shares the same benzodioxepine core but replaces the 3-(trifluoromethyl)phenyl group with a benzodioxepin-7-yl substituent. This creates a bulkier, more rigid structure, likely reducing membrane permeability compared to the target compound .
  • Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (): Contains a six-membered 1,4-dioxine ring instead of the seven-membered dioxepine.
Substituent Effects

Trifluoromethyl vs. Fluorophenyl/Sulfonyl Groups :

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfonyl)-2-methylpropanamide (): Features a sulfonyl group and cyano substituent. The sulfonyl group increases polarity, which may improve solubility but reduce blood-brain barrier penetration compared to the target compound’s trifluoromethyl group .
  • N-[(3,4-difluorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepin-7-amine (): Substitutes the carboxamide with an amine-linked difluorophenylmethyl group. The absence of a carboxamide eliminates hydrogen-bonding capacity, likely altering target affinity .
Functional Group Modifications

Carboxamide vs. Ester/Amine :

  • Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (): The ester group at position 5 is more hydrolytically labile than the carboxamide in the target compound, suggesting shorter metabolic half-life .
  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide (): The thioether and hydroxyl groups introduce additional metabolic vulnerabilities (e.g., oxidation) absent in the target molecule .

Comparative Data Table

Compound Core Structure Key Substituents Functional Group Hypothesized Properties
8-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide 1,5-Benzodioxepine 8-methyl, 3-(trifluoromethyl)phenyl Carboxamide High lipophilicity, metabolic stability, moderate solubility
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide 1,5-Benzodioxepine Benzodioxepin-7-yl Carboxamide Reduced permeability due to bulkier substituent
Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate 1,4-Benzodioxine 8-amino, ethyl ester Ester Lower conformational flexibility, higher polarity
N-[(3,4-difluorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepin-7-amine 1,5-Benzodioxepine (3,4-difluorophenyl)methyl Amine Reduced hydrogen-bonding capacity, potential for altered target engagement

Research Findings and Implications

  • Metabolic Stability : The trifluoromethyl group in the target compound likely confers resistance to oxidative metabolism compared to analogs with thioether () or ester () groups .
  • Solubility vs. Permeability : While sulfonyl-containing analogs () may exhibit higher aqueous solubility, the target compound’s trifluoromethyl-phenyl-carboxamide balance ensures moderate solubility without sacrificing lipophilicity .

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